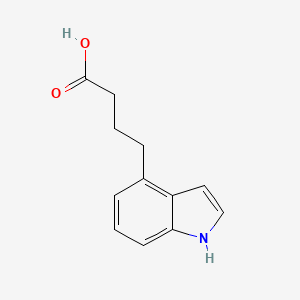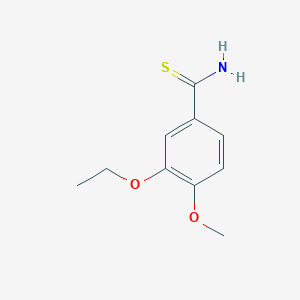
2-bromo-N-methoxy-N-methyl(2H2)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-methoxy-N-methyl(2H2)acetamide is a chemical compound with the molecular formula C4H8BrNO2 and a molecular weight of 182.02 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-bromo-N-methoxy-N-methyl(2H2)acetamide typically involves the reaction of bromoacetyl bromide with N-methoxymethanamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
2-bromo-N-methoxy-N-methyl(2H2)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, such as amides and carbinols.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen transfer agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-methoxy-N-methyl(2H2)acetamide has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate various biological pathways and molecular interactions.
Industry: The compound is used in the production of various chemicals and intermediates for industrial processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-methoxy-N-methyl(2H2)acetamide involves its function as an electrophilic reagent. It can react with nucleophiles to form new chemical bonds, making it useful in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
2-bromo-N-methoxy-N-methyl(2H2)acetamide can be compared with other similar compounds, such as:
2-bromo-N-methylacetamide: This compound has a similar structure but lacks the methoxy group, which affects its reactivity and applications.
N-methoxy-N-methylacetamide: This compound lacks the bromine atom, making it less reactive in substitution reactions.
The presence of both the bromine atom and the methoxy group in this compound makes it unique and versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C4H8BrNO2 |
|---|---|
Molekulargewicht |
184.03 g/mol |
IUPAC-Name |
2-bromo-2,2-dideuterio-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3/i3D2 |
InChI-Schlüssel |
GKJMVMJIDBDPDZ-SMZGMGDZSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)N(C)OC)Br |
Kanonische SMILES |
CN(C(=O)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)









